Zibotentan

Catalog No.
S547993
CAS No.
186497-07-4
M.F
C19H16N6O4S
M. Wt
424.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zibotentan

CAS Number

186497-07-4

Product Name

Zibotentan

IUPAC Name

N-(3-methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide

Molecular Formula

C19H16N6O4S

Molecular Weight

424.4 g/mol

InChI

InChI=1S/C19H16N6O4S/c1-12-10-21-17(19(23-12)28-2)25-30(26,27)15-4-3-9-20-16(15)13-5-7-14(8-6-13)18-24-22-11-29-18/h3-11H,1-2H3,(H,21,25)

InChI Key

FJHHZXWJVIEFGJ-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)C4=NN=CO4

Solubility

Soluble in DMSO, not in water

Synonyms

trans,trans-2(4-methoxyphenyl)-4-(1-3-benzodiazol-5-yl)-1-(dibutylaminocarbonylmethyl)pyrrolidine-3-carboxylic acid, ZD4054, zibotentan

Canonical SMILES

CC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)C4=NN=CO4

Description

The exact mass of the compound Zibotentan is 424.09537 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. It belongs to the ontological category of phenylpyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chronic Kidney Disease Treatment

    Scientific Field: Nephrology

    Application Summary: Zibotentan, an Endothelin A (ET A) receptor antagonist, is being studied for its efficacy and safety in patients with chronic kidney disease (CKD). It is being evaluated in combination with dapagliflozin, a Sodium–glucose co-transporter 2 inhibitor (SGLT2i), which is a standard care for CKD patients.

    Methods of Application: A double-blind, active-controlled, Phase 2b study is being conducted to evaluate the efficacy and safety of zibotentan and dapagliflozin in adults with CKD.

    Results: A total of 447 patients were randomized and received treatment.

Microvascular Angina Treatment

    Scientific Field: Cardiology

    Application Summary: Zibotentan is being studied for its efficacy in treating microvascular angina, a condition linked to endothelin system dysregulation.

    Methods of Application: A double-blind, placebo-controlled, randomized, sequential crossover trial was conducted. Over 12 weeks, participants received either 10 mg daily zibotentan or placebo.

    Results: During the 4 weeks of therapy, angina frequency significantly improved with zibotentan therapy (placebo 41.4 (58.5) vs. zibotentan 29.2 (31.6), p < 0.05), and sublingual nitrate consumption significantly reduced (placebo 11.8 (15.2) vs.

Zibotentan, also known by its development code ZD4054, is an investigational drug developed by AstraZeneca. It functions as a selective antagonist of the endothelin A receptor, which plays a significant role in various physiological processes, including vasoconstriction and cell proliferation. The chemical structure of zibotentan is characterized by its complex arrangement, featuring a pyridine ring linked to a phenyl group via a sulfonamide moiety. Its chemical formula is C19H16N6O4SC_{19}H_{16}N_{6}O_{4}S and it has a molecular weight of approximately 424.44 g/mol .

Typical in organic synthesis. The key steps include:

  • Formation of the Oxadiazole Nucleus: This involves cyclization reactions that create the oxadiazole ring central to its structure.
  • Pyridine and Phenyl Coupling: The synthesis incorporates coupling reactions between pyridine derivatives and phenyl groups to achieve the desired connectivity and functional groups.
  • Sulfonamide Formation: The final step typically involves the introduction of the sulfonamide group, which is critical for its biological activity.

The detailed synthetic pathway can vary based on specific methodologies employed in laboratory settings but generally adheres to these principles .

Zibotentan exhibits notable biological activity in various cancer models. In preclinical studies, it has demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in several cancer cell lines, including those derived from prostate, ovarian, and breast cancers. In murine xenograft models, zibotentan has been shown to reduce tumor growth and angiogenesis when administered at effective doses . Additionally, its pharmacokinetics indicate that it is primarily metabolized by the cytochrome P450 3A4 isozyme and eliminated renally, which is crucial for understanding its dosing in patients with renal impairment .

Zibotentan has been primarily investigated for its potential applications in oncology as an anti-cancer agent. Clinical trials have explored its efficacy in treating various cancers, including:

  • Prostate cancer
  • Ovarian cancer
  • Breast cancer
  • Non-small cell lung cancer
  • Colorectal cancer

Additionally, zibotentan is being evaluated for use in chronic kidney disease and cirrhosis due to its effects on vascular regulation and potential renal protective effects . Despite some setbacks in clinical trials, such as failure in Phase III trials for prostate cancer, ongoing research continues to explore its therapeutic potential.

Interaction studies have indicated that zibotentan may have significant implications when used alongside other medications due to its metabolic pathway involving cytochrome P450 enzymes. Specifically, drugs that are substrates or inhibitors of CYP3A4 may alter the pharmacokinetics of zibotentan, necessitating careful monitoring and potential dose adjustments . The drug's safety profile has been evaluated across multiple clinical trials with an emphasis on liver safety, where it showed no significant hepatotoxicity compared to placebo controls .

Zibotentan belongs to a class of compounds known as endothelin receptor antagonists. Below are some similar compounds along with a comparison highlighting zibotentan's unique attributes:

Compound NameTypeSelectivityClinical Status
ZibotentanEndothelin A antagonistHighly selectiveInvestigational
BosentanEndothelin A/B antagonistNon-selectiveApproved for pulmonary hypertension
AmbrisentanEndothelin A antagonistSelectiveApproved for pulmonary hypertension
SitaxsentanEndothelin A/B antagonistNon-selectiveWithdrawn

Uniqueness of Zibotentan:

  • Selectivity: Zibotentan is noted for its high selectivity towards the endothelin A receptor without affecting the endothelin B receptor or other targets significantly.
  • Clinical Focus: While other compounds like bosentan are used primarily for pulmonary conditions, zibotentan's focus on oncology and chronic kidney disease sets it apart.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

424.09537419 g/mol

Monoisotopic Mass

424.09537419 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8054MM4902

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in prostate cancer.

Pharmacology

Zibotentan is an orally available selective antagonist of the endothelin-A (ET-A) receptor with potential antineoplastic activity. Zibotentan binds selectively to the ET-A receptor, thereby inhibiting endothelin-mediated mechanisms that promote tumor cell proliferation.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Endothelin
EDNRA [HSA:1909] [KO:K04197]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

186497-07-4

Wikipedia

Zibotentan

Dates

Modify: 2023-08-15
1: Dawson N, Payne H, Battersby C, Taboada M, James N. Health-related quality of life in pain-free or mildly symptomatic patients with metastatic hormone-resistant prostate cancer following treatment with the specific endothelin A receptor antagonist zibotentan (ZD4054). J Cancer Res Clin Oncol. 2010 Apr 14. [Epub ahead of print] PubMed PMID: 20390429.
2: Albiges L, Loriot Y, Gross-Goupil M, de La Motte Rouge T, Blesius A, Escudier B, Massard C, Fizazi K. [New drugs in metastatic castration-resistant prostate cancer]. Bull Cancer. 2010 Jan;97(1):149-59. French. PubMed PMID: 20022854.
3: Smollich M, Götte M, Fischgräbe J, Macedo LF, Brodie A, Chen S, Radke I, Kiesel L, Wülfing P. ETAR antagonist ZD4054 exhibits additive effects with aromatase inhibitors and fulvestrant in breast cancer therapy, and improves in vivo efficacy of anastrozole. Breast Cancer Res Treat. 2009 Nov 27. [Epub ahead of print] PubMed PMID: 19943105.
4: Schelman WR, Liu G, Wilding G, Morris T, Phung D, Dreicer R. A phase I study of zibotentan (ZD4054) in patients with metastatic, castrate-resistant prostate cancer. Invest New Drugs. 2009 Sep 19. [Epub ahead of print] PubMed PMID: 19763400.
5: Fizazi K, Miller K. Specific endothelin-A receptor antagonism for the treatment of advanced prostate cancer. BJU Int. 2009 Nov;104(10):1423-5. Epub 2009 Jul 14. PubMed PMID: 19624592.
6: Swaisland HC, Oliver SD, Morris T, Jones HK, Bakhtyari A, Mackey A, McCormick AD, Slamon D, Hargreaves JA, Millar A, Taboada MT. In vitro metabolism of the specific endothelin-A receptor antagonist ZD4054 and clinical drug interactions between ZD4054 and rifampicin or itraconazole in healthy male volunteers. Xenobiotica. 2009 Jun;39(6):444-56. PubMed PMID: 19480550.
7: Rosanò L, Cianfrocca R, Masi S, Spinella F, Di Castro V, Biroccio A, Salvati E, Nicotra MR, Natali PG, Bagnato A. Beta-arrestin links endothelin A receptor to beta-catenin signaling to induce ovarian cancer cell invasion and metastasis. Proc Natl Acad Sci U S A. 2009 Feb 24;106(8):2806-11. Epub 2009 Feb 6. PubMed PMID: 19202075; PubMed Central PMCID: PMC2650347.
8: Growcott JW. Preclinical anticancer activity of the specific endothelin A receptor antagonist ZD4054. Anticancer Drugs. 2009 Feb;20(2):83-8. Review. PubMed PMID: 19065106.
9: James ND, Caty A, Borre M, Zonnenberg BA, Beuzeboc P, Morris T, Phung D, Dawson NA. Safety and efficacy of the specific endothelin-A receptor antagonist ZD4054 in patients with hormone-resistant prostate cancer and bone metastases who were pain free or mildly symptomatic: a double-blind, placebo-controlled, randomised, phase 2 trial. Eur Urol. 2009 May;55(5):1112-23. Epub 2008 Nov 29. PubMed PMID: 19042080.
10: Warren R, Liu G. ZD4054: a specific endothelin A receptor antagonist with promising activity in metastatic castration-resistant prostate cancer. Expert Opin Investig Drugs. 2008 Aug;17(8):1237-45. Review. PubMed PMID: 18616419.

Explore Compound Types